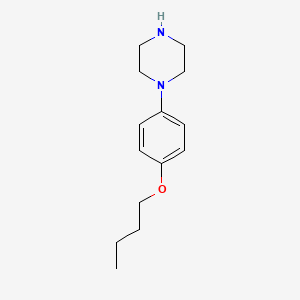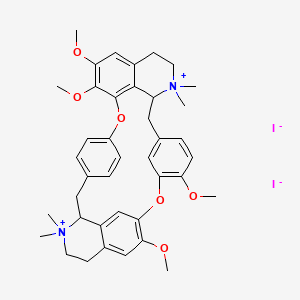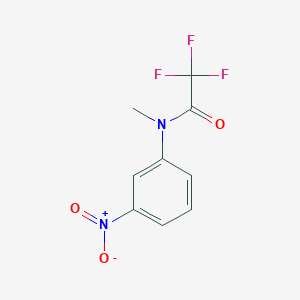![molecular formula C11H11IN2O B13984056 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the iodine atom and the methoxyphenyl group in this compound makes it a unique and valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the iodo group: The iodine atom can be introduced via electrophilic iodination using iodine or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Attachment of the methoxyphenylmethyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride or potassium carbonate).
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base (e.g., potassium carbonate or cesium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl derivatives .
Aplicaciones Científicas De Investigación
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, or π-π stacking). These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole is unique due to the presence of the methoxyphenylmethyl group, which can enhance its reactivity and selectivity in various chemical reactions. Additionally, the iodine atom provides a handle for further functionalization through substitution or coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C11H11IN2O |
|---|---|
Peso molecular |
314.12 g/mol |
Nombre IUPAC |
3-iodo-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C11H11IN2O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3 |
Clave InChI |
ZGCJMOCRTUMWTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=CC(=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)



![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)




